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n-Adenosylaziridine - 219497-87-7

n-Adenosylaziridine

Catalog Number: EVT-3186843
CAS Number: 219497-87-7
Molecular Formula: C12H16N6O3
Molecular Weight: 292.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

n-Adenosylaziridine is a synthetic analogue of S-adenosyl-L-methionine (commonly known as AdoMet), which serves as a cofactor for various methyltransferases. This compound belongs to the class of aziridine-based cofactors, which are characterized by the presence of a three-membered nitrogen-containing ring. Aziridines are known for their high reactivity, particularly in nucleophilic substitution reactions, due to the ring strain inherent in their structure. n-Adenosylaziridine is primarily used in biochemical applications, particularly in the labeling of biomolecules and as a substrate in enzymatic reactions involving methyltransferases .

Synthesis Analysis

The synthesis of n-Adenosylaziridine typically involves a nucleophilic substitution reaction. One common method starts with 5′-deoxy-5′-tosyladenosine, where the tosylate group is replaced by aziridine. This process can be summarized in several key steps:

  1. Nucleophilic Substitution: The tosylate group is substituted with aziridine under basic conditions, leading to the formation of n-Adenosylaziridine.
  2. Activation: The aziridine ring is often activated through protonation of the nitrogen atom, enhancing its electrophilicity and making it susceptible to nucleophilic attack by various substrates .
  3. Modification: Further modifications can be made at the adenine moiety to introduce different functional groups, allowing for versatile applications in biochemical labeling and research .

This synthetic route has been refined over the years, with improvements aimed at increasing yield and reducing the complexity of the reaction conditions .

Molecular Structure Analysis

n-Adenosylaziridine features a unique molecular structure characterized by its aziridine ring and an adenosine moiety. The key structural components include:

  • Aziridine Ring: A three-membered ring consisting of two carbon atoms and one nitrogen atom, which imparts significant ring strain and reactivity.
  • Adenosine Backbone: Comprising a ribose sugar linked to an adenine base, this structure is essential for the compound's biological activity.

The presence of the aziridine ring allows for rapid nucleophilic attack, making n-Adenosylaziridine an effective substrate for methyltransferases. The molecular formula is typically represented as C₁₃H₁₅N₅O₄, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms .

Chemical Reactions Analysis

n-Adenosylaziridine participates in several important chemical reactions:

  1. Nucleophilic Ring Opening: The aziridine ring can undergo nucleophilic attack leading to ring opening and formation of more stable products.
  2. Alkylation Reactions: It acts as an alkylating agent in reactions catalyzed by methyltransferases, where it transfers alkyl groups to various substrates.
  3. Formation of Stable Intermediates: Upon interaction with target biomolecules, n-Adenosylaziridine can form stable complexes that inhibit further enzymatic activity, essentially acting as a suicide substrate for methyltransferases .
Mechanism of Action

The mechanism of action for n-Adenosylaziridine primarily involves its role as a cofactor in methyltransferase-catalyzed reactions:

  • Binding: The compound binds to the active site of methyltransferases, where it undergoes nucleophilic attack by a thiol or amine group from the substrate.
  • Alkyl Group Transfer: This interaction facilitates the transfer of an alkyl group from n-Adenosylaziridine to the substrate, resulting in modified biomolecules.
  • Formation of Complexes: The resulting product often forms stable complexes with enzymes, preventing their dissociation and leading to irreversible inhibition .
Physical and Chemical Properties Analysis

n-Adenosylaziridine exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in polar solvents such as water and methanol.
  • Stability: The stability of n-Adenosylaziridine can vary; while it is reactive due to its aziridine structure, modifications can enhance its stability under physiological conditions.
  • Reactivity: Its high reactivity makes it suitable for use in biochemical labeling but also poses challenges regarding non-specific interactions .
Applications

n-Adenosylaziridine has diverse applications in scientific research:

  • Biochemical Labeling: It is used for labeling DNA and proteins through methylation processes facilitated by methyltransferases.
  • Drug Development: Its ability to modify biomolecules makes it a candidate for developing therapeutic agents targeting specific enzymes or pathways.
  • Research Tool: As a cofactor analogue, it aids in studying enzyme mechanisms and interactions within cellular systems .
Introduction to n-Adenosylaziridine in Chemical Biology

n-Adenosylaziridine represents a significant advancement in the chemical biology toolkit—a rationally designed cofactor analog engineered to probe and manipulate the catalytic mechanisms of S-adenosyl-L-methionine (SAM)-dependent enzymes. This specialized molecule belongs to the broader category of mechanism-based enzyme inhibitors that exploit the intrinsic catalytic pathways of their target enzymes to achieve covalent modification. Unlike reversible inhibitors, n-adenosylaziridine functions as an irreversible inactivator by forming stable covalent adducts with active site residues, thereby providing a powerful strategy for enzyme characterization, substrate mapping, and functional studies within epigenetic regulation and natural product biosynthesis [1] [2].

Historical Context and Evolution of Aziridine-Based Cofactor Mimics

The development of n-adenosylaziridine stems from decades of research into SAM analogs aimed at dissecting methyltransferase mechanisms. Early analogs faced significant limitations:

  • First-generation analogs (1970s-1990s): Molecules like S-adenosylhomocysteine (SAH) and sinefungin served as foundational SAM mimics. While they occupied the SAM-binding site, they primarily acted as reversible competitive inhibitors with millimolar-range affinity and limited specificity. Sinefungin, a natural nucleoside analog, exhibited broad-spectrum inhibition but lacked the electrophilic reactivity necessary for covalent trapping [2].

  • Rational design evolution (2000s): The discovery that methyltransferases utilize an S~N~2 nucleophilic attack mechanism on SAM's methylsulfonium center inspired a shift toward designing analogs with enhanced electrophilicity. Researchers systematically replaced the sulfonium's methyl group with moieties capable of undergoing controlled ring-opening reactions. This led to aziridine derivatives, where the strained three-membered ring offered high electrophilicity while retaining structural analogy to SAM's adenosine backbone [1] [2].

  • n-Adenosylaziridine emergence: Synthesized as a hybrid molecule, n-adenosylaziridine combined the conserved 5'-deoxyadenosyl moiety of SAM with an aziridine ring replacing the methionyl sulfonium. This design specifically targeted enzymes catalyzing alkylation beyond methylation (e.g., cyclopropanation, aminopropylation). Its defining feature—controlled ring-opening nucleophilicity—enabled covalent bond formation exclusively within enzyme active sites, making it a superior mechanistic probe compared to non-specific electrophiles [2] [10].

Table 1: Evolution of Key SAM Analogs in Chemical Biology [2]

CompoundStructural FeatureMechanismLimitations
SAHHomocysteine-linked adenosineReversible competitionLow potency (mM K~i~)
SinefunginOrnithine-linked adenosineReversible competitionPan-inhibitor; lacks specificity
Propargyl-SAMPropargyl group on sulfoniumClick chemistry probeRequires post-reaction modification
n-AdenosylaziridineAziridine ring replacing sulfoniumCovalent alkylationTargets specific nucleophiles

Structural Analogy to S-Adenosyl-l-methionine (SAM)

n-Adenosylaziridine’s utility stems from its precise structural mimicry of SAM’s key functional elements, enabling seamless integration into enzyme active sites:

  • Adenosyl recognition domain: The molecule retains the intact 5'-deoxyadenosine moiety critical for hydrogen bonding and π-stacking within the conserved SAM-binding pocket of methyltransferases. This includes interactions with residues like Glu/Asp (hydrogen bond acceptors) and aromatic residues (adenine stacking) common in Rossmann-fold domains [1] [7].

  • Aziridine as sulfonium mimic: The aziridine ring substitutes SAM’s sulfonium center with a nitrogen atom incorporated into a strained three-membered ring. This ring maintains a comparable bond angle (~60°) to the tetrahedral sulfonium (C-S-C ~100°), preserving steric compatibility. Crucially, the ring strain elevates the electrophilicity of the β-carbon atoms, making them susceptible to nucleophilic attack by enzymatic residues or substrates [2] [10].

  • Electrophilic tuning: Unlike SAM’s sulfonium, where methylation occurs at the carbon atom, the aziridine’s reactivity is centered on its carbon atoms adjacent to nitrogen. This allows site-specific alkylation of enzyme nucleophiles (e.g., cysteine thiolates, aspartate/glutamate carboxylates, histidine imidazoles), effectively "trapping" the enzyme in a catalytically inactive state [1] [2].

Table 2: Structural and Electronic Comparison of SAM vs. n-Adenosylaziridine [1] [2]

FeatureSAMn-Adenosylaziridine
Adenine domain6-Aminopurine baseIdentical 6-aminopurine
Ribose conformationβ-D-ribofuranoseβ-D-ribofuranose
Reactive centerSulfonium (S+)Aziridine N (strain-induced partial +)
Bond angle at reactive center~100° (C-S-C)~60° (C-N-C)
Electrophilic siteMethyl carbonAziridine β-carbons
Leaving groupS-adenosylhomocysteine (SAH)Ring-opened aminoalkyl adduct

Fundamental Roles in Enzyme-Mediated Alkylation

n-Adenosylaziridine functions as a suicide substrate for SAM-dependent enzymes, enabling precise interrogation of alkylation mechanisms through covalent modification:

  • Mechanism of inactivation: Upon binding to the enzyme's SAM pocket, nucleophilic residues within the active site attack the aziridine's electrophilic β-carbon. This opens the strained ring, forming a stable covalent alkyl-enzyme adduct. This process mirrors the initial step of methyl transfer from SAM but results in irreversible inhibition due to the stable C–N or C–S bond formed with the enzyme [1] [2].

  • Enzyme targeting specificity: n-Adenosylaziridine demonstrates selectivity for enzymes catalyzing small-molecule alkylations or those with accessible nucleophiles near the SAM-binding site. Key targets include:

  • Radical SAM enzymes (e.g., pyruvate formate-lyase activase): Nucleophilic attack by a cysteine residue on the aziridine ring generates a covalent adduct, preventing radical generation [6] [7].
  • Protein arginine methyltransferases (PRMTs): Nucleophilic active-site residues (e.g., Cys, His) are alkylated, blocking arginine methylation and enabling identification of catalytic residues [1].
  • DNA methyltransferases (DNMTs): Covalent adduct formation with conserved cysteine residues prevents DNA strand flipping and methylation [2] [10].

  • Application as an affinity probe: Functionalization of the aziridine ring or adenine base with bioorthogonal handles (e.g., alkyne, azide) allows for "tag-and-pull" experiments. After covalent modification of target enzymes, click chemistry facilitates enrichment and identification of enzyme targets or isolation of methylation complexes. This has been instrumental in profiling substrate specificities of poorly characterized methyltransferases [2] [10].

Table 3: Documented Alkylation Outcomes Using n-Adenosylaziridine [1] [2] [6]

Enzyme ClassTarget NucleophileResulting Covalent AdductFunctional Consequence
Radical SAM EnzymesCysteine thiolateS-alkyl-2-aminoethyl linkageBlocks [4Fe-4S] cluster reduction
PRMT1/PRMT5Histidine imidazoleN-alkyl-imidazolium adductInactivates arginine methylation
DNMT3ACysteine thiolateThioether-linked alkyl chainPrevents DNA binding
PKMT (G9a)Glutamate carboxylateEster-linked alkyl chainDisrupts SAM/peptide binding
  • Insights into catalytic mechanisms: By trapping enzymes in intermediate states, n-adenosylaziridine has revealed transient catalytic residues. For example, in the radical SAM enzyme HydG, alkylation of a specific cysteine residue confirmed its role in substrate positioning prior to radical generation [6] [7]. Similarly, in PRMTs, alkylation of a conserved glutamate residue demonstrated its involvement in arginine guanidinium group orientation [1].

Properties

CAS Number

219497-87-7

Product Name

n-Adenosylaziridine

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(aziridin-1-ylmethyl)oxolane-3,4-diol

Molecular Formula

C12H16N6O3

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C12H16N6O3/c13-10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(21-12)3-17-1-2-17/h4-6,8-9,12,19-20H,1-3H2,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1

InChI Key

ZUBRQACMPQRWEV-WOUKDFQISA-N

SMILES

C1CN1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1CN1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Isomeric SMILES

C1CN1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

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